molecular formula C11H20N2O2 B12288639 Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12288639
M. Wt: 212.29 g/mol
InChI Key: JUHLFJPXUANZKU-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a bicyclic azabicycloheptane framework

Preparation Methods

Chemical Reactions Analysis

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

These compounds share similar bicyclic frameworks but differ in functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3

InChI Key

JUHLFJPXUANZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)N

Origin of Product

United States

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